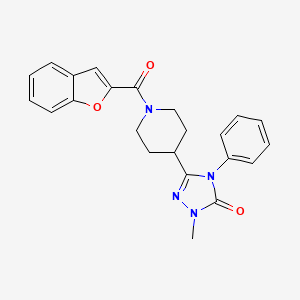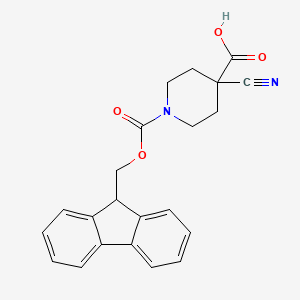
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, also known as CPI-455, is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of cancer. This molecule has been shown to inhibit the activity of the protein EZH2, which is known to play a role in the development and progression of several types of cancer.
Mecanismo De Acción
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one inhibits the activity of EZH2, which is a histone methyltransferase that plays a key role in the development and progression of cancer. EZH2 is known to promote tumor growth and metastasis by altering the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting EZH2 activity, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one can prevent the aberrant gene expression that is characteristic of cancer cells and promote their death.
Biochemical and Physiological Effects:
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have several biochemical and physiological effects, including the inhibition of EZH2 activity, the suppression of tumor growth and metastasis, and the enhancement of the efficacy of other cancer therapies. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one for lab experiments is its specificity for EZH2, which makes it a useful tool for studying the role of this protein in cancer development and progression. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to have good pharmacokinetic properties, which makes it a useful tool for in vivo studies. However, one limitation of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one is its relatively low potency, which may limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one, including the development of more potent analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in greater detail. Additionally, the combination of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one with other cancer therapies may lead to even greater efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one involves several steps, including the reaction of piperidine with cyclobutanone to form 4-cyclobutylidenepiperidine, which is then reacted with isocyanate to form 1-(4-cyclobutylidenepiperidine-1-carbonyl) urea. This compound is then reacted with methylsulfonyl chloride to form 1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylurea, which is finally reacted with imidazole to form 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one.
Aplicaciones Científicas De Investigación
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been extensively studied for its potential therapeutic applications in the treatment of cancer. Several studies have shown that the inhibition of EZH2 activity by 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one can lead to the suppression of tumor growth and metastasis in various types of cancer, including breast cancer, prostate cancer, and ovarian cancer. Additionally, 1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
1-(4-cyclobutylidenepiperidine-1-carbonyl)-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-22(20,21)17-10-9-16(14(17)19)13(18)15-7-5-12(6-8-15)11-3-2-4-11/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOBFINMRBDVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutylidenepiperidine-1-carbonyl)-3-methanesulfonylimidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2574636.png)
![1-[(3-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2574637.png)
![1-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574638.png)



![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2574646.png)
![4-Bromo-N-[cyano-(2-fluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2574647.png)


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3-benzoxazole](/img/structure/B2574650.png)
![3-(4-Chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2574651.png)
![2-bromo-N-(2-(naphthalen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2574652.png)
![(E)-N'-methoxy-N-[7-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2574658.png)